molecular formula C6H8N2O2 B13482150 2-(hydroxymethyl)-1-methyl-1H-imidazole-4-carbaldehyde

2-(hydroxymethyl)-1-methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B13482150
M. Wt: 140.14 g/mol
InChI Key: STPLIFBFYRVJOV-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-1-methyl-1H-imidazole-4-carbaldehyde is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hydroxymethyl group and a carbaldehyde group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1-methyl-1H-imidazole-4-carbaldehyde typically involves the reaction of 1-methylimidazole with formaldehyde under basic conditions. The hydroxymethylation reaction is carried out using aqueous formaldehyde (37-41%) in a basic medium . The reaction proceeds smoothly, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxymethylation process .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-1-methyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(hydroxymethyl)-1-methyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the carbaldehyde group can undergo nucleophilic addition reactions with amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(hydroxymethyl)-1H-imidazole-4-carbaldehyde: Lacks the methyl group at position 1.

    1-methyl-1H-imidazole-4-carbaldehyde: Lacks the hydroxymethyl group.

    2-(hydroxymethyl)-1H-imidazole: Lacks the carbaldehyde group

Uniqueness

2-(hydroxymethyl)-1-methyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both the hydroxymethyl and carbaldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-(hydroxymethyl)-1-methylimidazole-4-carbaldehyde

InChI

InChI=1S/C6H8N2O2/c1-8-2-5(3-9)7-6(8)4-10/h2-3,10H,4H2,1H3

InChI Key

STPLIFBFYRVJOV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1CO)C=O

Origin of Product

United States

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